Aldose Reductase Inhibitory Potency: IC50 Comparable to Sorbinil in Rat Kidney Assay
In a rat kidney NADPH-dependent aldose reductase assay, (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one exhibited an IC50 of 750 nM, which is remarkably close to the literature IC50 of 700 nM for the reference drug sorbinil under similar conditions [1]. This comparable potency suggests potential utility as an alternative scaffold, though head-to-head selectivity data are absent.
| Evidence Dimension | Aldose reductase inhibition (IC50) |
|---|---|
| Target Compound Data | 750 nM |
| Comparator Or Baseline | Sorbinil: 700 nM |
| Quantified Difference | Target compound IC50 is 1.07-fold higher (7% increase) |
| Conditions | Rat kidney NADPH-dependent aldose reductase; DL-glyceraldehyde as substrate; 20 min preincubation (BindingDB assay) |
Why This Matters
A sub-micromolar IC50 against a validated diabetic complication target indicates that the compound possesses intrinsic activity in the same range as a clinically studied inhibitor, supporting its selection as a starting point for medicinal chemistry optimization.
- [1] BindingDB. BDBM50444642 (CHEMBL3098459). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50444642 (accessed 2026-05-04). View Source
